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molecular formula C9H11NO B1456830 N-methyl-2,3-dihydro-1-benzofuran-5-amine CAS No. 1343659-78-8

N-methyl-2,3-dihydro-1-benzofuran-5-amine

Cat. No. B1456830
M. Wt: 149.19 g/mol
InChI Key: LNHXGHOHECTHAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08022062B2

Procedure details

Suspend commercially available 2,3-dihydrobenzo[b]furan-5-yl-methylamine hydrochloride (1.0 g, 5.4 mmol) in DCM (100 mL). Add 1N aqueous NaOH (15 mL) and stir until all solids dissolve. Add two spatulas of NaCl. Stir the mixture and extract twice with DCM. Combine the organic layers, dry over Na2SO4, and concentrate in vacuo to obtain 2,3-dihydrobenzo[b]furan-5-yl-methylamine (650 mg, 81%). MS (ES+) m/z: 133 M+H−NH3)+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[O:2]1[CH2:6][CH2:5][C:4]2[CH:7]=[C:8]([NH:11][CH3:12])[CH:9]=[CH:10][C:3]1=2.[OH-].[Na+].[Na+].[Cl-]>C(Cl)Cl>[O:2]1[CH2:6][CH2:5][C:4]2[CH:7]=[C:8]([NH:11][CH3:12])[CH:9]=[CH:10][C:3]1=2 |f:0.1,2.3,4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
Cl.O1C2=C(CC1)C=C(C=C2)NC
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stir until all solids
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolve
STIRRING
Type
STIRRING
Details
Stir the mixture
EXTRACTION
Type
EXTRACTION
Details
extract twice with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo

Outcomes

Product
Name
Type
product
Smiles
O1C2=C(CC1)C=C(C=C2)NC
Measurements
Type Value Analysis
AMOUNT: MASS 650 mg
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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